Epinine
Overview
Description
Deoxyepinephrine, also known as N-methyldopamine or epinine, is an organic compound and natural product that is structurally related to the important neurotransmitters dopamine and epinephrine. It belongs to the catecholamine family and is found in plants, insects, and animals. Deoxyepinephrine is significant as the active metabolic breakdown product of the prodrug ibopamine, which has been used to treat congestive heart failure .
Mechanism of Action
Mode of Action
Epinine interacts with its targets, the alpha-adrenoceptors, in a manner that mimics the actions of the sympathetic nervous system . This interaction results in various physiological changes, such as increased heart rate and blood pressure . It’s worth noting that the pharmacology of this compound largely resembles that of dopamine, a crucial neurotransmitter .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound
Action Environment
Factors such as temperature, pH, and the presence of other substances can influence a compound’s stability and activity
Biochemical Analysis
Biochemical Properties
Epinine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The pharmacology of this compound largely resembles that of its “parent”, dopamine .
Molecular Mechanism
It is known to exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The first total synthesis of deoxyepinephrine was reported by Buck, who prepared it from 3,4-dimethoxyphenethylamine by first converting the latter to its Schiff base with benzaldehyde, then N-methylating this with methyl iodide. Hydrolysis of the resulting product was followed by cleavage of the methyl ethers using hydriodic acid to furnish deoxyepinephrine . A similar synthesis, differing only in the use of dimethyl sulfate for the N-methylation and HBr for the O-demethylation, was published by Borgman in 1973 .
Industrial Production Methods: Industrial production methods for deoxyepinephrine are not extensively documented. the synthetic routes mentioned above can be adapted for large-scale production with appropriate modifications to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: Deoxyepinephrine undergoes various chemical reactions, including:
Oxidation: Deoxyepinephrine can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: Deoxyepinephrine can undergo substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products:
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: N-alkyl or N-acyl derivatives
Scientific Research Applications
Deoxyepinephrine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various catecholamine derivatives.
Biology: Deoxyepinephrine is studied for its role in neurotransmission and its effects on biological systems.
Medicine: It is used in the treatment of congestive heart failure as the active metabolite of ibopamine.
Comparison with Similar Compounds
Dopamine: A neurotransmitter involved in reward and pleasure mechanisms.
Epinephrine: A hormone and neurotransmitter involved in the fight-or-flight response.
Norepinephrine: A neurotransmitter involved in arousal and alertness.
Comparison:
Uniqueness: Deoxyepinephrine is unique in its dual role as a natural product and a synthetic compound. It is structurally similar to dopamine and epinephrine but differs in its pharmacological profile and metabolic pathways.
Pharmacology: While dopamine and epinephrine are primarily used for their neurotransmitter functions, deoxyepinephrine is significant as a metabolic product and a therapeutic agent for heart failure
Properties
IUPAC Name |
4-[2-(methylamino)ethyl]benzene-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-10-5-4-7-2-3-8(11)9(12)6-7/h2-3,6,10-12H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKZFDYBISXGGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC(=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10198205 | |
Record name | Deoxyepinephrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10198205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Epinine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032020 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
501-15-5 | |
Record name | Epinine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=501-15-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Deoxyepinephrine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501155 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Deoxyepinephrine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13917 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Deoxyepinephrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10198205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-methylaminoethyl)pyrocatechol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.200 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEOXYEPINEPHRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7339QLN1C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Epinine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032020 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
188 - 189 °C | |
Record name | Epinine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032020 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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